molecular formula C21H26N2O4S B5182465 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B5182465
M. Wt: 402.5 g/mol
InChI Key: NOPZNYWTWWBILP-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a sulfonyl group attached to a methylphenyl ring, and a glycinamide moiety linked to a tetrahydrofuran ring

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-17-9-11-20(12-10-17)28(25,26)23(15-18-6-3-2-4-7-18)16-21(24)22-14-19-8-5-13-27-19/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZNYWTWWBILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzylamine Derivative: Benzylamine is reacted with a suitable protecting group to form a protected benzylamine derivative.

    Sulfonylation: The protected benzylamine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Glycinamide Formation: The sulfonylated intermediate is then reacted with glycine or a glycine derivative to form the glycinamide moiety.

    Tetrahydrofuran Ring Introduction: Finally, the tetrahydrofuran ring is introduced through a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by mimicking the substrate or by binding to the active site, preventing the natural substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, may enhance its solubility and stability, making it more suitable for certain applications compared to similar compounds.

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